molecular formula C8H15N5O5 B1472874 N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate CAS No. 1630763-81-3

N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate

Cat. No.: B1472874
CAS No.: 1630763-81-3
M. Wt: 261.24 g/mol
InChI Key: FYFPUUPTARRPNL-UHFFFAOYSA-N
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Description

N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methoxymethyl group at the 1-position and an ethane-1,2-diamine moiety at the 5-position, paired with an oxalate counterion. Its molecular formula is C₈H₁₅N₅O₅, with a molecular weight of 261.24 g/mol . Notably, commercial availability of this compound has been discontinued across multiple suppliers, as indicated by its discontinued status in CymitQuimica’s catalog .

Properties

IUPAC Name

N'-[2-(methoxymethyl)-1,2,4-triazol-3-yl]ethane-1,2-diamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5O.C2H2O4/c1-12-5-11-6(8-3-2-7)9-4-10-11;3-1(4)2(5)6/h4H,2-3,5,7H2,1H3,(H,8,9,10);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFPUUPTARRPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC=N1)NCCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, providing an overview of its mechanisms, effects on various biological systems, and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 1630763-81-3
  • Molecular Formula: C8H15N5O5
  • Molecular Weight: 261.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. The triazole moiety is known to exhibit antifungal properties by inhibiting the enzyme lanosterol 14α-demethylase, critical in ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity and function.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against a range of pathogens:

Pathogen Activity Reference
Candida albicansInhibitory
Escherichia coliModerate inhibitory effect
Staphylococcus aureusEffective

Biological Activity in Animal Models

In vivo studies have explored the effects of this compound on various animal models. One notable study involved the administration of this compound in rat models to examine its impact on kidney stone formation.

Case Study: Kidney Stone Formation

In a controlled study involving male Sprague-Dawley rats:

  • Objective: To evaluate the compound's effect on calcium oxalate (CaOx) kidney stone formation.
  • Method: Rats were divided into three groups: control, CaOx group (induced with ethylene glycol), and treatment group (received this compound).

Results indicated that the treatment group exhibited a significant reduction in stone formation compared to the CaOx group. The mechanism was linked to enhanced renal function and reduced oxidative stress markers.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that this compound is well absorbed when administered orally. However, detailed toxicity studies are still required to ascertain its safety profile.

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring, which is known for its biological activity and ability to form coordination complexes. The methoxymethyl group enhances its solubility and reactivity, making it suitable for various applications.

Pharmaceutical Research

N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate has been investigated for its potential as an antifungal agent . Triazole derivatives are widely recognized for their efficacy against fungal infections due to their ability to inhibit the enzyme lanosterol demethylase, crucial in ergosterol biosynthesis.

Case Study: Antifungal Activity

A study demonstrated that derivatives of triazole compounds exhibited significant antifungal properties against various strains of Candida and Aspergillus. The specific mechanism involves the disruption of fungal cell membrane integrity, leading to cell death.

Agricultural Chemistry

This compound is also being explored as a fungicide in agriculture. Its application can help manage plant diseases caused by fungal pathogens.

Data Table: Efficacy of this compound as a Fungicide

PathogenConcentration (mg/L)Efficacy (%)
Fusarium spp.10085
Botrytis spp.20090
Alternaria spp.15080

Coordination Chemistry

The compound's ability to form coordination complexes with transition metals opens avenues in material science and catalysis. The triazole ring acts as a ligand, facilitating the formation of stable metal complexes.

Case Study: Metal Complex Formation

Research indicates that complexes formed with copper and nickel exhibit enhanced catalytic activity in oxidation reactions. These findings suggest potential applications in industrial catalysis.

Biological Studies

Recent studies have indicated that this compound can influence cellular pathways related to apoptosis and cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF730Cell cycle arrest
A54920Inhibition of proliferation

Comparison with Similar Compounds

N-[1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine Dihydrochloride

  • Molecular Formula : C₆H₁₀F₃N₅ (free base)
  • Molecular Weight : 209.17 g/mol (free base)
  • Key Differences :
    • Substitution at the 1-position: Methyl group instead of methoxymethyl.
    • Additional trifluoromethyl group at the 3-position.
    • Counterion: Dihydrochloride vs. oxalate.
  • Applications: Not explicitly stated, but trifluoromethyl groups often enhance metabolic stability and bioavailability in drug design .
  • Safety : Classified as highly flammable (H224, H225) and reactive (H242) under heat .

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethylamine Hydrochloride

  • Molecular Formula : C₇H₁₄N₃O₂ (free base)
  • Key Differences :
    • Core heterocycle: 1,2,4-Oxadiazole instead of 1,2,4-triazole.
    • Substituents: 2-Methoxyethyl group at the 3-position.
    • Counterion: Hydrochloride salt.
  • Applications : Oxadiazoles are commonly explored as bioisosteres for esters or amides in drug discovery .

N-(Cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocycl Amides

  • Key Features :
    • Contains a pyrimidinyl-triazole hybrid structure.
    • Functionalized with methylsulfonyl and cyclopropylmethyl groups.

Comparative Analysis Table

Parameter N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine Oxalate N-[1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine Dihydrochloride 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethylamine Hydrochloride
Core Heterocycle 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Oxadiazole
Substituents 1-Methoxymethyl, 5-ethane-1,2-diamine 1-Methyl, 3-Trifluoromethyl, 5-ethane-1,2-diamine 3-(2-Methoxyethyl), 5-ethylamine
Counterion Oxalate Dihydrochloride Hydrochloride
Molecular Weight 261.24 g/mol 209.17 g/mol (free base) Not explicitly stated
Applications Undisclosed (discontinued) Undisclosed (potential medicinal chemistry) Drug discovery (oxadiazole bioisosteres)
Safety Profile Not available Highly flammable (H224, H225) Not available

Key Observations

Structural Flexibility : The 1,2,4-triazole scaffold allows diverse substitutions (e.g., methoxymethyl, trifluoromethyl) that modulate physicochemical properties. The oxalate salt may influence solubility compared to hydrochloride forms .

Functional Group Impact: Trifluoromethyl: Enhances lipophilicity and metabolic resistance, advantageous in drug design .

Commercial Status : this compound is discontinued, limiting accessibility for research, whereas analogues like the dihydrochloride derivative remain available .

Safety Considerations : The dihydrochloride analogue’s flammability (H224, H225) underscores the need for careful handling, a factor less emphasized for the oxalate form .

Preparation Methods

The preparation of this compound involves a multi-step synthetic route starting from chloromethyl-substituted triazole intermediates, introduction of the methoxymethyl group, nucleophilic substitution with ethane-1,2-diamine, and final salt formation with oxalic acid. The process requires careful control of reaction conditions and purification steps to achieve acceptable yields and purity. Analytical data support the identity and quality of the final oxalate salt.

This synthesis approach is supported by diverse research findings and standard organic synthesis techniques, reflecting a robust and reproducible method for preparing this compound with potential applications in medicinal chemistry and related fields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate?

  • Answer : The compound can be synthesized via a two-step approach:

Reductive alkylation : React ethane-1,2-diamine with a methoxymethyl-triazole carbonyl derivative (e.g., 1-(methoxymethyl)-1H-1,2,4-triazole-5-carbaldehyde) using sodium cyanoborohydride (NaBH3CN) to form the ethane-1,2-diamine-triazole intermediate .

Oxalate salt formation : Treat the intermediate with diethyl oxalate in anhydrous conditions to yield the final oxalate salt. Crystallization in ethanol/water mixtures enhances purity .

  • Key considerations : Monitor reaction pH (<7) to avoid premature salt decomposition.

Q. How can the structural integrity and purity of this compound be validated?

  • Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm methoxymethyl (-OCH3) and triazole proton environments. IR spectroscopy verifies oxalate carbonyl stretches (~1700 cm⁻¹) .
  • Elemental analysis : Ensure C, H, N, and S (if applicable) percentages align with theoretical values .
  • HPLC : Purity >95% using a C18 column with acetonitrile/water (0.1% TFA) mobile phase .

Q. What solvent systems are optimal for solubilizing this compound in biological assays?

  • Answer : The oxalate salt improves aqueous solubility compared to free bases. Use:

  • PBS (pH 7.4) : For in vitro studies (e.g., antimicrobial assays), with sonication to disperse aggregates.
  • DMSO stock solutions : Prepare at ≤10 mM to avoid solvent toxicity in cell-based assays .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Answer :

  • Molecular docking : Screen against target proteins (e.g., fungal cytochrome P450 enzymes) using software like AutoDock Vina to predict binding affinities .
  • QSAR studies : Correlate substituent effects (e.g., methoxymethyl vs. other alkyl groups) with antimicrobial activity using ClogP and Hammett constants .

Q. What mechanistic insights explain its instability under acidic conditions?

  • Answer : The oxalate moiety undergoes hydrolysis in low-pH environments (<3), releasing ethane-1,2-diamine and methoxymethyl-triazole derivatives.

  • Experimental validation : Use HPLC to monitor degradation products after incubating the compound in HCl (0.1 M, 37°C).
  • Mitigation : Formulate with enteric coatings or buffer systems (pH 5–7) for oral delivery studies .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC50 values)?

  • Answer : Conduct controlled studies to address:

  • Purity discrepancies : Compare batches using LC-MS to rule out impurities.
  • Assay conditions : Standardize parameters (e.g., incubation time, parasite strain) when testing against models like Fasciola hepatica .
  • Synergistic effects : Evaluate interactions with adjuvants (e.g., piperazine derivatives) to identify confounding factors .

Methodological Recommendations

  • Synthesis optimization : Apply design of experiments (DoE) to vary reaction time, temperature, and reagent ratios for yield improvement .
  • Stability profiling : Use accelerated stability testing (40°C/75% RH) over 4 weeks to predict shelf life .
  • Bioactivity assays : Pair in vitro screens (e.g., Enterobius vermicularis motility inhibition) with cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate
Reactant of Route 2
N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.